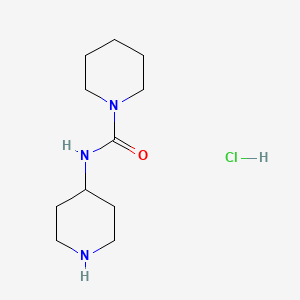

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride

Vue d'ensemble

Description

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with a carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide bond .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Key Findings :

-

Hydrolysis in acetic acid with catalytic PtO₂ under hydrogenation conditions selectively reduces pyridine rings to piperidines .

-

Acidic hydrolysis of the hydrochloride salt releases free piperidine amines .

Reduction and Alkylation

The tertiary amine and carboxamide groups participate in reductive and alkylation reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide Reduction | LiAlH₄, THF, 0°C → RT | N-(Piperidin-4-yl)piperidine-1-methanamine |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives |

Notable Observations :

-

Transfer hydrogenation with formaldehyde and Pd/C selectively methylates piperidine rings without affecting the carboxamide .

-

Alkylation of the free amine (post-HCl removal) generates lipophilic derivatives for pharmacological applications .

Salt Formation and Acid-Base Reactivity

The hydrochloride salt participates in pH-dependent equilibria and salt metathesis.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Neutralization | NaOH (aq.) | Free base (N-(Piperidin-4-yl)piperidine-1-carboxamide) |

| Salt Exchange | AgNO₃, NaI | Hydroiodide or nitrate salts |

Insights :

-

The hydrochloride salt enhances aqueous solubility (≈15 mg/mL at pH 3–4) .

-

Free base forms are prone to oxidation; stabilization requires inert atmospheres .

Synthetic Pathways and Coupling Reactions

The compound is synthesized via carbodiimide-mediated coupling or catalytic hydrogenation.

Optimization Notes :

-

Use of triethylamine as a base minimizes side reactions during coupling .

-

Catalytic hydrogenation at 50–60 psi H₂ pressure ensures complete reduction of aromatic rings .

Stability and Degradation

Applications De Recherche Scientifique

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Activité Biologique

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride is a synthetic compound that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from recent research.

Overview of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Investigated for its potential to combat bacterial and fungal infections.

- Anticancer Activity : Demonstrated effectiveness against certain cancer cell lines.

- Anti-inflammatory Effects : Shown to modulate inflammatory responses.

The mechanisms through which this compound exerts its effects can vary significantly based on its structural characteristics and the specific biological targets involved. Key mechanisms include:

- Receptor Interaction : The compound has been studied for its binding affinity to various receptors, notably the sigma receptors (s1 and s2). In silico docking studies have indicated that it forms stabilizing interactions within the binding pockets of these receptors, which may lead to therapeutic effects .

- Inhibition of Cytokine Release : Research indicates that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β, suggesting potential applications in treating inflammatory diseases .

- Cell Proliferation Inhibition : Studies on related piperidine compounds have shown significant inhibition of cell proliferation in cancer models, indicating potential anticancer properties .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of this compound. Below are summarized findings from notable research:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential has been evaluated using several cancer cell lines, including breast and pancreatic cancer models. The compound exhibited significant cytotoxicity, with IC50 values indicating effective dose levels for inhibiting cell growth. Further studies are warranted to explore its efficacy in vivo.

Anti-inflammatory Effects

The anti-inflammatory properties were assessed through cytokine release assays. The compound effectively reduced IL-1β levels in stimulated macrophages, suggesting a role in modulating inflammatory pathways.

Propriétés

IUPAC Name |

N-piperidin-4-ylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(14-8-2-1-3-9-14)13-10-4-6-12-7-5-10;/h10,12H,1-9H2,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPRWIKEGNARAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-69-6 | |

| Record name | 1-Piperidinecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.